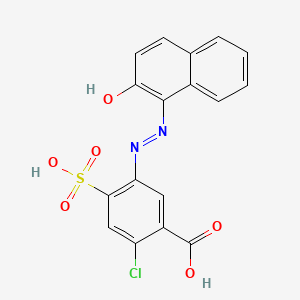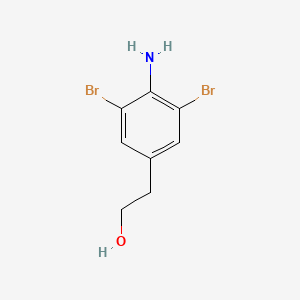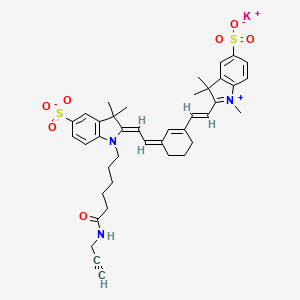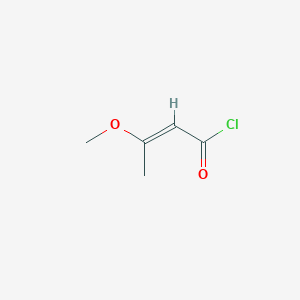
(E)-3-Methoxy-2-butenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methoxy-2-butenoyl chloride is an organic compound with the molecular formula C5H7ClO2 It is a derivative of butenoic acid, where the hydrogen atom on the carboxyl group is replaced by a chlorine atom, and a methoxy group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Methoxy-2-butenoyl chloride typically involves the chlorination of (E)-3-Methoxy-2-butenoic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the compound.
化学反応の分析
Types of Reactions: (E)-3-Methoxy-2-butenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-Methoxy-2-butenoic acid and hydrochloric acid.
Reduction: It can be reduced to (E)-3-Methoxy-2-butenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(E)-3-Methoxy-2-butenoic Acid: Formed from hydrolysis.
(E)-3-Methoxy-2-butenol: Formed from reduction.
科学的研究の応用
(E)-3-Methoxy-2-butenoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-Methoxy-2-butenoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
(E)-3-Methoxy-2-butenoic Acid: The parent acid of (E)-3-Methoxy-2-butenoyl chloride.
(E)-3-Methoxy-2-butenol: The reduced form of this compound.
(E)-3-Methoxy-2-butenamide: The amide derivative formed from the reaction with ammonia or amines.
Uniqueness: this compound is unique due to its high reactivity and versatility as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in synthetic chemistry and various industrial applications.
特性
分子式 |
C5H7ClO2 |
|---|---|
分子量 |
134.56 g/mol |
IUPAC名 |
(E)-3-methoxybut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3/b4-3+ |
InChIキー |
ZOEKCHLPVQJQQE-ONEGZZNKSA-N |
異性体SMILES |
C/C(=C\C(=O)Cl)/OC |
正規SMILES |
CC(=CC(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



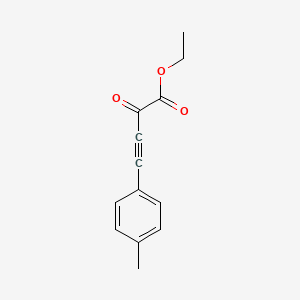


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
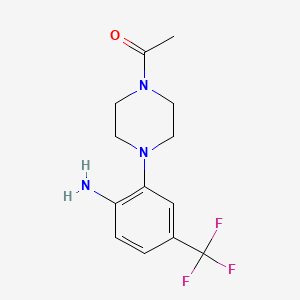
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
